Acetylleucine monoethanolamine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
149-90-6 |
|---|---|
Molecular Formula |
C10H22N2O4 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-acetamido-4-methylpentanoic acid;2-aminoethanol |
InChI |
InChI=1S/C8H15NO3.C2H7NO/c1-5(2)4-7(8(11)12)9-6(3)10;3-1-2-4/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12);4H,1-3H2 |
InChI Key |
RUNLLFIZXARADP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C.C(CO)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Acetylleucine Monoethanolamine
Established Synthetic Pathways for Acetylleucine (B1630630) Monoethanolamine Formation
The primary and most established method for producing acetylleucine monoethanolamine is through the direct salt formation between N-acetylleucine and monoethanolamine (also known as 2-aminoethanol or ethanolamine). ontosight.aidrugfuture.com This process leverages a fundamental acid-base reaction to yield the desired 1:1 compound. ontosight.aidrugfuture.comnih.gov
Reaction Mechanisms and Optimized Conditions for the Salt Formation of Acetylleucine and Monoethanolamine
The formation of this compound is chemically classified as a neutralization reaction. In this process, the carboxylic acid group (-COOH) of the N-acetylleucine molecule donates a proton (H⁺) to the primary amine group (-NH₂) of the monoethanolamine molecule. This proton transfer results in the formation of an ammonium (B1175870) carboxylate salt, where the acetylleucine moiety exists as the carboxylate anion and the monoethanolamine moiety as the ethanolammonium cation.
The reaction is typically carried out in a suitable solvent that can dissolve both reactants. Given the compound's high solubility in water (>20%) and slight solubility in alcohol (~1%), aqueous or alcoholic solutions are commonly employed. drugfuture.com Optimized conditions for this synthesis focus on ensuring a precise 1:1 stoichiometric ratio of N-acetylleucine to monoethanolamine to drive the reaction to completion and form the stable salt. The resulting 10% aqueous solution of the final compound exhibits a pH of approximately 6, which is consistent with the salt of a weak acid and a weak base. drugfuture.com The preparation of this salt was described in a 1960 patent by Gailliot et al. drugfuture.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H22N2O4 | drugfuture.comnih.gov |
| Molecular Weight | 234.29 g/mol | drugfuture.comnih.gov |
| Appearance | Crystals | drugfuture.com |
| Melting Point | ~150 °C | drugfuture.com |
| Solubility in Water | >20% | drugfuture.com |
| Solubility in Alcohol | ~1% | drugfuture.com |
| pH of 10% aq. soln | ~6 | drugfuture.com |
Strategies for Enhancing Purity and Yield in the Synthesis of this compound
Maximizing the yield and ensuring the high purity of the final product are critical in chemical synthesis. For this compound, several strategies can be implemented:
Stoichiometric Control: The yield of the salt formation is highly dependent on the precise molar equivalence of the acid (N-acetylleucine) and base (monoethanolamine). Careful measurement and control of the reactant quantities are essential to prevent an excess of one component, which would complicate purification and reduce the theoretical yield.
Purity of Starting Materials: The purity of the final salt is directly influenced by the purity of the initial N-acetylleucine and monoethanolamine. Using highly purified starting materials minimizes the presence of contaminants in the final product.
Recrystallization: This is a standard technique for purifying solid compounds. Based on the compound's differential solubility, a mixed-solvent system, such as water-alcohol, could be effective. drugfuture.com The compound would be dissolved in a minimal amount of hot solvent in which it is highly soluble (water) and then a solvent in which it is less soluble (alcohol) would be added to induce the precipitation of pure crystals upon cooling, leaving impurities behind in the solution.
Investigation of Novel Synthetic Routes and Green Chemistry Approaches for this compound
While the salt formation step itself is an efficient, atom-economical reaction, research into novel and greener synthetic routes focuses primarily on the synthesis of the N-acetylleucine precursor. Traditional methods for producing N-acyl amino acids often involve less environmentally friendly processes.
The conventional synthesis of N-acetylleucine often employs the Schotten-Baumann reaction . uni-duesseldorf.de This method involves the acylation of leucine (B10760876) using an acyl chloride (like acetyl chloride) or anhydride (B1165640) under basic conditions. uni-duesseldorf.de While effective, this reaction generates significant salt waste (e.g., NaCl) and uses hazardous reagents like thionyl chloride or phosgene (B1210022) to prepare the acyl chloride, which runs counter to the principles of green chemistry. uni-duesseldorf.de
In contrast, modern approaches offer more sustainable alternatives:
Palladium-Catalyzed Amidocarbonylation: This method represents another advanced synthetic route. It has been applied to the synthesis of N-acetylleucine and is particularly valuable for creating arylglycines and other complex amino acid derivatives. scribd.com This catalytic approach can be more efficient and generate less waste than stoichiometric classical methods.
Table 2: Comparison of Synthetic Routes for N-Acetylleucine
| Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Schotten-Baumann Reaction | Acylation of leucine with acetyl chloride in the presence of a base. | Well-established, high yield. | Uses hazardous reagents, produces significant salt waste. | uni-duesseldorf.de |
| Biocatalytic Synthesis (Aminoacylases) | Enzyme-catalyzed acylation of leucine. | Green (mild conditions, less waste), high specificity. | Enzyme stability and cost can be a factor, reaction rates may be slower. | uni-duesseldorf.de |
| Palladium-Catalyzed Amidocarbonylation | Transition-metal catalyzed synthesis. | High efficiency, applicable to various substrates. | Catalyst cost and removal can be challenging. | scribd.com |
Design and Synthesis of this compound Analogues for Mechanistic and Structure-Activity Relationship Studies
To investigate the mechanism of action and explore structure-activity relationships (SAR), researchers design and synthesize analogues of the parent compound. For this compound, modifications can be introduced to either the acetylleucine component or the monoethanolamine component.
Chemical Modifications of the Acetylleucine Moiety
The N-acetylleucine portion of the molecule offers several sites for chemical modification to probe its biological importance.
Variation of the Amino Acid: The leucine side chain can be replaced with that of other amino acids to assess the impact of steric bulk, hydrophobicity, and branching. For instance, analogues could be synthesized using N-acetyl-valine, N-acetyl-isoleucine, or N-acetyl-alanine. uni-duesseldorf.de
Modification of the Acyl Group: The N-acetyl group can be substituted with other acyl groups of varying chain lengths (e.g., propionyl, butyryl) or with aromatic acyl groups to study how these changes affect the compound's properties and biological activity. uni-duesseldorf.de The synthesis of N-acyl-amino acids with longer fatty acid chains, such as lauroyl (C12) or myristoyl (C14), is common in the field of biosurfactants. uni-duesseldorf.de
Stereochemistry: Acetylleucine is commercially available as the L-isomer, the D-isomer, or a racemic (DL) mixture. curesyngap1.org Synthesizing the monoethanolamine salt with each of these stereoisomers allows for the investigation of stereospecific effects in its biological interactions.
Chemical Modifications of the Monoethanolamine Moiety
Alternative Amino Alcohols: Analogues can be readily synthesized by forming a salt between N-acetylleucine and other amino alcohols. Common examples include diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEOA). wikipedia.org These substitutions would alter the size, charge distribution, and hydrogen-bonding capabilities of the cation. Studies have noted that diethanolamine can compete with ethanolamine (B43304) in certain biological pathways, making it an interesting candidate for analogue synthesis. mdpi.com
Other Basic Counterparts: Beyond amino alcohols, any pharmaceutically acceptable organic or inorganic base capable of forming a stable salt with N-acetylleucine could be used to create novel analogues for comparative studies.
Advanced Spectroscopic and Structural Characterization of Acetylleucine Monoethanolamine
Vibrational Spectroscopy Applications in Elucidating Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the functional groups and bonding arrangements within acetylleucine (B1630630) monoethanolamine.
Infrared (IR) spectroscopy is fundamental for identifying the characteristic functional groups within acetylleucine monoethanolamine and understanding the extensive hydrogen-bonding networks that define its structure in solution. The formation of a salt via proton transfer from the carboxylic acid of N-acetyl-L-leucine to the amine of monoethanolamine results in a distinct IR spectral signature.
Key functional groups and their expected absorptions include:
Ammonium (B1175870) (N⁺-H) Group: The protonation of monoethanolamine's primary amine creates an ammonium group, which is expected to exhibit strong stretching vibrations in the 3000-3300 cm⁻¹ region.
Hydroxyl (O-H) Group: The hydroxyl group of the monoethanolamine cation will produce a broad absorption band, typically in the 3200-3550 cm⁻¹ range, indicative of its involvement in hydrogen bonding. researchgate.net
Amide Group: The N-acetyl group of the leucine (B10760876) moiety features characteristic absorptions: the N-H stretch (Amide A) around 3300 cm⁻¹, and the strong C=O stretch (Amide I) between 1630-1680 cm⁻¹.
Carboxylate (COO⁻) Group: The deprotonated carboxylic acid gives rise to strong asymmetric and symmetric stretching vibrations, typically observed near 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The absence of the broad O-H stretch from a carboxylic acid (usually seen from 2500-3300 cm⁻¹) confirms salt formation.
Alkyl (C-H) Groups: Stretching vibrations from the isobutyl side chain of leucine and the ethyl backbone of both components appear in the 2850-2960 cm⁻¹ region.
The positions and shapes of the N⁺-H and O-H bands are particularly sensitive to the hydrogen-bonding environment in solution, providing critical information on solute-solvent and solute-solute interactions. technologynetworks.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Hydroxyl (O-H) | Stretch, H-bonded | 3200 - 3550 (broad) | From monoethanolamine cation. |
| Ammonium (N⁺-H) | Stretch | 3000 - 3300 | From protonated monoethanolamine. |
| Amide (N-H) | Stretch | ~3300 | From N-acetyl-leucine anion. |
| Alkyl (C-H) | Stretch | 2850 - 2960 | From both components. |
| Amide I (C=O) | Stretch | 1630 - 1680 | Strong absorption. |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 | Strong absorption, confirms salt. |
| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1450 | |
| C-O | Stretch | 1030 - 1080 | From monoethanolamine C-O bond. researchgate.net |
Raman spectroscopy complements IR by providing detailed information on the skeletal vibrations of the carbon backbone and non-polar functional groups, making it highly effective for analyzing molecular conformation and identifying different solid-state forms (polymorphs). researchgate.net
For this compound, Raman spectroscopy can be applied to:
Conformational Analysis: The conformation of the isobutyl side chain of the N-acetyl-leucine anion is sensitive to its environment. Rotations around the Cα-Cβ and Cβ-Cγ bonds lead to different rotational isomers (rotamers), which would produce distinct peaks in the fingerprint region of the Raman spectrum (400-1500 cm⁻¹). Studies on N-acetylated amino acids have shown that vibrational spectra are sensitive to these conformational changes. gre.ac.uknih.gov
Polymorphism: In the solid state, this compound may exist in different crystalline arrangements, or polymorphs. These distinct packing structures will result in different intermolecular interactions, leading to subtle but measurable shifts in the vibrational frequencies of the molecule. More significantly, the low-frequency region of the Raman spectrum (< 200 cm⁻¹) reveals lattice vibrations, which are unique phonon modes characteristic of a specific crystal lattice. This region serves as a definitive fingerprint for differentiating polymorphs. rsc.org
Quantitative analysis of Raman spectra can be used to monitor polymorphic transformations or determine the conformational equilibrium in solution. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing atom-level structural and dynamic information. Both solution- and solid-state NMR methods are critical for a full characterization of this compound.
In solution, NMR spectroscopy can confirm the molecular structure, determine the preferred three-dimensional conformation, and probe dynamic processes such as ion exchange.
Structural Confirmation: One-dimensional ¹H and ¹³C NMR spectra provide a map of all hydrogen and carbon atoms in the molecule. The chemical shifts, signal integrations, and coupling patterns confirm the identity and connectivity of both the N-acetyl-leucine and monoethanolamine components.
Conformational Analysis: Two-dimensional NMR experiments, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the solution conformation. copernicus.org NOESY detects through-space interactions between protons that are close to each other (< 5 Å), allowing for the determination of the relative orientation of the leucine side chain, the acetyl group, and the monoethanolamine counterion.
Ligand Exchange: The interaction between the N-acetyl-leucinate anion and the ethanolammonium cation is dynamic. NMR can be used to study the kinetics of this ion pairing. acs.org Techniques like variable-temperature NMR can reveal if the exchange between the bound and free state of the monoethanolamine is fast or slow on the NMR timescale. rsc.org At low temperatures, separate signals for bound and free species might be observable, while at higher temperatures, these signals would coalesce into a single averaged peak.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Proton Assignment | Moiety | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| CH₃ (isobutyl) | N-Acetyl-Leucine | ~0.9 | Doublet |
| CH (isobutyl) | N-Acetyl-Leucine | ~1.7 | Multiplet |
| CH₂ (isobutyl) | N-Acetyl-Leucine | ~1.5 - 1.6 | Multiplet |
| α-CH | N-Acetyl-Leucine | ~4.2 - 4.3 | Doublet of Doublets |
| CH₃ (acetyl) | N-Acetyl-Leucine | ~2.0 | Singlet |
| N-CH₂ | Monoethanolamine | ~3.1 - 3.2 | Triplet |
| O-CH₂ | Monoethanolamine | ~3.8 - 3.9 | Triplet |
Solid-state NMR (ssNMR) is an essential tool for characterizing the structure of materials in their solid form, providing information that is inaccessible by solution-state methods. researchgate.net It is particularly powerful for studying pharmaceutical salts and their polymorphs. nsf.govosti.gov
Polymorph Characterization: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is the most common ssNMR experiment. Since the ¹³C chemical shift of an atom is highly sensitive to its local electronic environment, different crystal packing arrangements (polymorphs) will result in a unique set of ¹³C peaks. rsc.org This allows for the unambiguous identification and quantification of different polymorphic forms in a sample.
Salt vs. Cocrystal Verification: ssNMR can definitively confirm the protonation state of the nitrogen atom in monoethanolamine. acs.org Specific experiments can measure the N-H bond distance or probe the ¹⁵N chemical shift, which changes significantly upon protonation, thereby confirming the ionic nature of the compound. osti.gov
Interface Characterization: If this compound is formulated with other materials (e.g., polymers in a drug delivery system), ssNMR can probe the interactions at the molecular interface. nih.gov By observing changes in chemical shifts or through relaxation measurements, ssNMR can identify hydrogen bonding or other interactions between the compound and the matrix material. rsc.org
High-Resolution Mass Spectrometry Techniques for Precise Molecular Identification and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to determine its elemental composition and confirm its identity. When coupled with tandem mass spectrometry (MS/MS), it also offers detailed structural information through fragmentation analysis. nih.gov
For this compound, HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be employed.
Precise Mass Measurement: The calculated exact mass of the neutral this compound complex (C₁₀H₂₂N₂O₄) is 234.15796 Da. nih.gov In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at an m/z of 235.1652. HRMS can measure this mass with an accuracy of a few parts per million (ppm), which confirms the elemental formula and rules out other potential structures.
Structural Confirmation via Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the parent ion ([M+H]⁺) would induce fragmentation at the weakest bonds. The resulting fragment ions are characteristic of the molecule's structure. Expected fragmentation pathways for protonated this compound would include the neutral loss of the monoethanolamine moiety, loss of water, and fragmentation of the N-acetyl-leucine structure itself, such as the loss of the isobutyl side chain. nih.govresearchgate.net Analyzing these fragments allows for the unambiguous confirmation of the connectivity of both the acidic and basic components. researchgate.net
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Formula | Calculated m/z | Analysis Purpose |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₂₃N₂O₄]⁺ | 235.1652 | Parent ion for formula confirmation. |
| [M-C₂H₇NO+H]⁺ | [C₈H₁₆NO₃]⁺ | 174.1074 | Fragment corresponding to protonated N-acetyl-leucine. |
| [M-H₂O+H]⁺ | [C₁₀H₂₁N₂O₃]⁺ | 217.1547 | Fragment from loss of water. |
| [M-C₄H₉+H]⁺ | [C₆H₁₄N₂O₄]⁺ | 178.0903 | Fragment from loss of isobutyl group. |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Qualitative Analysis of this compound
Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In the ESI source, the compound is typically dissolved in a polar solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, which is a salt, the analysis in positive ion mode would be expected to show the protonated forms of its constituent parts. The primary ions anticipated in the ESI-MS spectrum would be the protonated N-acetylleucine molecule and the protonated monoethanolamine molecule. Due to the nature of the salt, these components are readily available for ionization. It is also plausible to observe a protonated cluster of the intact salt, although this is often less abundant than the individual components, depending on the source conditions.
The molecular formula for N-acetylleucine is C₈H₁₅NO₃, and for monoethanolamine, it is C₂H₇NO. The intact salt is represented as C₁₀H₂₂N₂O₄. hmdb.ca The expected m/z (mass-to-charge ratio) values for the primary ions in a positive mode ESI-MS analysis are detailed in the table below.
| Ion Description | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z |
|---|---|---|---|
| Protonated Monoethanolamine | [C₂H₇NO + H]⁺ | 62.0599 | ~62.1 |
| Protonated N-Acetylleucine | [C₈H₁₅NO₃ + H]⁺ | 174.1125 | ~174.1 |
| Protonated this compound Salt | [C₁₀H₂₂N₂O₄ + H]⁺ | 235.1652 | ~235.2 |
These expected m/z values provide a clear signature for the presence of this compound in a sample. The relative intensities of these ions can vary depending on the specific instrumental parameters used for the analysis.
Tandem Mass Spectrometry (MS/MS) for Fragment Characterization and Isomer Differentiation of this compound
Tandem mass spectrometry (MS/MS) is a crucial technique for the structural characterization of molecules. In an MS/MS experiment, a specific precursor ion, identified in the initial MS scan, is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that is characteristic of the precursor ion's structure.
For this compound, MS/MS analysis would typically focus on the fragmentation of the protonated N-acetylleucine ion ([C₈H₁₅NO₃ + H]⁺ at m/z ~174.1) as it is the more structurally complex component. The fragmentation of N-acetylated amino acids is well-understood and generally involves neutral losses of water (H₂O), carbon monoxide (CO), and ketene (B1206846) (CH₂CO), as well as the formation of characteristic immonium ions. ifpenergiesnouvelles.fr
The fragmentation of the leucine side chain is also a key aspect. The isobutyl side chain can undergo cleavage, leading to specific fragment ions that help to confirm the identity of the amino acid. The study of the fragmentation patterns of isomeric amino acids like leucine and isoleucine has shown that while they share many common fragments, differences in the relative abundances of certain ions can be used for their differentiation. acs.orgnih.gov
The monoethanolamine component also has a characteristic fragmentation pathway. The protonated molecule ([C₂H₇NO + H]⁺ at m/z ~62.1) readily loses a molecule of ammonia (B1221849) (NH₃) or water, with the transition of m/z 61.1 → 44.0 being a reported characteristic fragmentation in some studies. nih.govresearchgate.net
The table below outlines the expected major fragment ions from the MS/MS analysis of the protonated N-acetylleucine precursor ion.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Description |
|---|---|---|---|
| ~174.1 | ~156.1 | H₂O | Loss of water |
| ~174.1 | ~132.1 | CH₂CO | Loss of ketene from the N-acetyl group |
| ~174.1 | ~128.1 | H₂O + CO | Sequential loss of water and carbon monoxide |
| ~174.1 | ~86.1 | - | Immonium ion of leucine |
| ~174.1 | ~43.1 | - | Acetyl group cation ([CH₃CO]⁺) |
Regarding isomer differentiation, while this compound itself is a salt, the N-acetylleucine component can exist as different isomers, most commonly N-acetyl-L-leucine and N-acetyl-D-leucine, as well as isomers like N-acetyl-isoleucine. While the primary fragmentation pathways for these isomers are often similar, subtle differences in the relative intensities of the fragment ions can be observed. acs.org Differentiating between leucine and isoleucine, for example, can be challenging due to their identical mass and similar fragmentation patterns, often requiring high-resolution mass spectrometry and careful analysis of the MS/MS spectra. acs.orgnih.gov The characteristic immonium ion at m/z 86.1 is indicative of the leucine/isoleucine structure. Further fragmentation of this immonium ion or the presence of less abundant, specific fragment ions can aid in distinguishing between these isomers.
Molecular Interactions and Complex Formation of Acetylleucine Monoethanolamine
Investigations into Intermolecular Bonding within Acetylleucine (B1630630) Monoethanolamine Systems
The solid-state architecture and solution-phase behavior of acetylleucine monoethanolamine are governed by a network of non-covalent interactions. These forces, primarily hydrogen bonds and electrostatic interactions, define the compound's structure and its engagement with surrounding molecules.
This compound is a compound rich in functional groups capable of participating in hydrogen bonding. The proton transfer from the carboxylic acid of acetylleucine to the amine of monoethanolamine results in an ion pair: the acetylleucinate anion and the ethanolammonium cation. This ionic structure creates multiple sites for hydrogen bond donation and acceptance. nih.govresearchgate.net
| Donor Group (from) | Acceptor Group (from) | Interaction Type |
|---|---|---|
| Ammonium (B1175870) (-NH3+) (Ethanolammonium) | Carboxylate (-COO-) (Acetylleucinate) | Inter-ionic H-Bond |
| Hydroxyl (-OH) (Ethanolammonium) | Carboxylate (-COO-) (Acetylleucinate) | Inter-ionic H-Bond |
| Amide (N-H) (Acetylleucinate) | Carboxylate (-COO-) (Acetylleucinate) | Inter-molecular H-Bond |
| Ammonium (-NH3+) (Ethanolammonium) | Amide (C=O) (Acetylleucinate) | Inter-ionic H-Bond |
| Hydroxyl (-OH) (Ethanolammonium) | Amide (C=O) (Acetylleucinate) | Inter-ionic H-Bond |
| Hydroxyl (-OH) (Ethanolammonium) | Hydroxyl (-OH) (Ethanolammonium) | Inter-molecular H-Bond |
The primary electrostatic interaction in this compound is the ionic bond between the positively charged ethanolammonium cation and the negatively charged acetylleucinate anion. This strong attraction is fundamental to the stability of the salt. Beyond this ion-ion interaction, significant dipole-dipole forces are present due to the polarity of the individual functional groups, including the hydroxyl, amide, and carbonyl groups.
In aqueous environments, the high dielectric constant of water shields these electrostatic interactions, facilitating dissolution. The ions become solvated by water molecules, forming strong ion-dipole interactions. In non-aqueous environments with lower dielectric constants, the electrostatic and dipole-dipole attractions between the acetylleucinate and ethanolammonium ions would be much stronger, reducing solubility. Studies on related systems, such as ethylene (B1197577) glycol in water, confirm that electrostatic and polarization interactions are the predominant contributors to the stability of molecular clusters. researchgate.net The behavior of monoethanolamine in non-aqueous solvents also highlights the critical role of the solvent environment in modulating intermolecular forces. researchgate.net
Solvation Dynamics and Solvent-Solute Interactions of this compound
The interaction of this compound with solvents is crucial for its delivery and biological availability. Its amphiphilic nature, combining ionic, polar, and non-polar moieties, results in complex solvation behavior.
This compound exhibits high solubility in water (>20%) and only slight solubility in alcohol (~1%). drugfuture.com The high aqueous solubility is driven by the strong ion-dipole and hydrogen bonding interactions between the ionic components of the salt and water molecules.
Spectroscopic studies of monoethanolamine in aqueous solutions have shown a propensity to form various associated structures with water molecules. mdpi.com Infrared spectroscopy reveals bands that are indicative of these associates, which are influenced by concentration and temperature. mdpi.com Similarly, studies of N-acetylated amino acids demonstrate that the solvent environment dictates conformational preferences and intramolecular hydrogen bonding. nih.gov For example, in hydrogen-bond accepting solvents like water or DMSO, intramolecular hydrogen bonds are disrupted in favor of solute-solvent interactions. nih.gov This suggests that in an aqueous solution, this compound is extensively solvated, with water molecules forming hydration shells around the ethanolammonium and acetylleucinate ions, disrupting inter-ionic hydrogen bonds present in the solid state.
| Solvent | Solubility | Primary Interactions |
|---|---|---|
| Water | >20% | Ion-Dipole, Hydrogen Bonding |
| Alcohol | ~1% | Hydrogen Bonding, Dipole-Dipole |
The acetylleucinate component of the compound possesses an amphiphilic character, with a non-polar isobutyl side chain and a polar N-acetylamino-carboxylate head group. This structure is analogous to amino acid-based surfactants, which are known to self-assemble into micelles in aqueous solutions above a critical micelle concentration (CMC). mdpi.comtdl.org
While there is no direct experimental evidence confirming micelle formation by this compound, its molecular structure suggests a potential for such behavior. In solution, the hydrophobic isobutyl "tails" could aggregate to minimize contact with water, while the hydrophilic ionic heads would remain exposed to the aqueous environment, potentially forming spherical or non-spherical aggregates. mdpi.com The formation and size of such micelles would be influenced by factors like concentration, temperature, and the nature of the counterion (in this case, ethanolammonium). mdpi.comtdl.org This self-assembly is driven by the hydrophobic effect, which is entropically favorable. mdpi.com
Mechanistic Studies of this compound Interaction with Biological Macromolecules and Membranes (Excluding Human Trial Data)
Research into the mechanism of action of acetylleucine suggests its primary interactions occur at the level of the neuronal cell membrane. patsnap.com The compound is believed to readily cross the blood-brain barrier, allowing it to directly interact with neural tissues. patsnap.com
The proposed mechanism involves the integration of acetylleucine into the lipid bilayer of neurons. patsnap.com This interaction is thought to enhance membrane fluidity and stability. By modifying the physical properties of the membrane, acetylleucine may help restore the resting membrane potential of abnormally hyperpolarized or depolarized vestibular neurons. patsnap.comcuresyngap1.org This stabilization is crucial for maintaining the proper function of ion channels, which are essential for the propagation of electrical signals in the nervous system. patsnap.com Furthermore, acetylleucine is hypothesized to interact with membrane phospholipids (B1166683), contributing to the restoration of neuronal function. ncats.io This membranotropic activity appears to be a key aspect of its neuroprotective effects. patsnap.com
Molecular Mechanisms of Interaction with Phospholipid Bilayers and Cellular Membranes
The therapeutic effects of acetylleucine are believed to be linked to its direct interactions with the plasma membrane of neuronal cells. patsnap.com Research suggests that acetylleucine integrates into the lipid bilayer, which may lead to the stabilization of neuronal cell membranes. patsnap.com This integration is thought to enhance membrane fluidity and stability, which is critical for maintaining normal neuronal function. patsnap.com
One of the primary proposed mechanisms involves the normalization of neuronal membrane potential. researchgate.netdrugbank.com In animal models, N-acetyl-DL-leucine has been observed to restore the membrane potential in vestibular neurons that were either hyperpolarized or depolarized. researchgate.netnih.govresearchgate.net This suggests that acetylleucine primarily acts on neurons with abnormal membrane potentials, helping to return their potential towards a normal resting state. researchgate.net This restorative effect on neuronal excitability may be mediated by direct physicochemical interactions with membrane phospholipids. researchgate.net Specifically, studies have pointed to a possible interaction with phosphatidylinositol 4,5-bisphosphate, a key phospholipid involved in regulating the activity of various ion channels. researchgate.netnih.govresearchgate.net
The method by which acetylleucine crosses the cellular membrane is dependent on the local pH environment. In acidic conditions, such as in the stomach, acetylleucine is uncharged and can enter cells through passive diffusion across the membrane. curesyngap1.orgresearchgate.net However, at physiological pH, it exists as an anion and requires carrier-mediated transport to cross the cell membrane. researchgate.net
Table 1: Proposed Mechanisms of Acetylleucine Interaction with Cellular Membranes
| Proposed Mechanism | Description | Consequence | Source(s) |
|---|---|---|---|
| Membrane Integration | Acetylleucine integrates into the phospholipid bilayer of neuronal cells. | Enhances membrane fluidity and stability. | patsnap.com |
| Potential Normalization | Restores membrane potential in abnormally hyperpolarized or depolarized neurons. | Normalizes neuronal function and excitability. | researchgate.netdrugbank.comnih.govresearchgate.net |
| Phospholipid Interaction | Interacts directly with membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate. | Influences ion channel activity. | researchgate.netnih.govresearchgate.net |
| pH-Dependent Transport | Crosses membranes via passive diffusion at low pH (uncharged state) or carrier-mediated transport at physiological pH (anionic state). | Allows for absorption and distribution to tissues. | curesyngap1.orgresearchgate.net |
Investigation of Binding to and Modulation of Protein Structures and Ion Channels
The interaction of acetylleucine with protein structures is most clearly defined in the context of its transport across cellular membranes. Unlike its parent amino acid, L-leucine, which is transported by the L-type Amino Acid Transporter (LAT1), N-acetyl-l-leucine utilizes a different set of transporters. curesyngap1.orgresearchgate.netnih.gov Research has demonstrated that the acetylation of leucine (B10760876) switches its cellular uptake mechanism to the monocarboxylate transporter type 1 (MCT1) and the organic anion transporters OAT1 and OAT3. researchgate.netnih.govsemanticscholar.org This switch in transporter specificity is a critical aspect of its pharmacokinetics, allowing it to bypass the easily saturable LAT1 transporter. nih.gov The lower affinity of MCT1 for N-acetyl-l-leucine compared to LAT1 for L-leucine prevents transporter saturation and facilitates broader tissue distribution. nih.gov
The modulation of ion channels by acetylleucine appears to be an indirect consequence of its effects on the cell membrane rather than direct binding to the channels themselves. patsnap.comnih.gov The stabilization of the neuronal membrane and the normalization of its electrical potential are considered crucial for maintaining proper ion channel function. patsnap.com By interacting with membrane phospholipids like phosphatidylinositol 4,5-bisphosphate, which are known regulators of ion channel activity, acetylleucine can influence neuronal excitability. researchgate.netnih.govresearchgate.net This mechanism suggests a global modulatory effect on the neuronal membrane environment, which in turn restores the normal functioning of embedded ion channels and other proteins. researchgate.netdrugbank.com
Table 2: Transporter Proteins for Acetylleucine and Leucine
| Compound | Transporter Protein(s) | Transporter Type | Significance | Source(s) |
|---|---|---|---|---|
| N-Acetyl-L-leucine | MCT1 | Monocarboxylate Transporter | Primary transporter for uptake and distribution; lower affinity prevents saturation. | curesyngap1.orgresearchgate.netnih.gov |
| OAT1, OAT3 | Organic Anion Transporters | Also involved in the cellular uptake of acetylleucine. | researchgate.netnih.govsemanticscholar.org | |
| L-leucine | LAT1 | L-type Amino Acid Transporter | High-affinity, saturable transporter for the parent amino acid. | curesyngap1.orgresearchgate.netnih.gov |
Computational Modeling and Simulation of Acetylleucine Monoethanolamine Systems
Quantum Chemical (QM) Calculations for Electronic Structure, Energetics, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of acetylleucine (B1630630) monoethanolamine at the electronic level. These methods provide a detailed description of molecular geometries, reaction energetics, and electronic properties that are not readily accessible through experimental techniques alone.
Density Functional Theory (DFT) has become a primary tool for investigating the reaction mechanisms and stability of molecular systems. For the components of acetylleucine monoethanolamine, DFT studies can elucidate the proton transfer from the carboxylic acid group of N-acetylleucine to the amino group of monoethanolamine, which is the key event in the formation of the salt.
DFT calculations can map the potential energy surface of this acid-base reaction, identifying the transition states and the stability of the resulting ion pair. Various DFT functionals, such as B3LYP, are often employed to accurately model these interactions. For instance, studies on similar amino acid systems have demonstrated the utility of DFT in understanding noncovalent interactions, which are crucial for the stability of the resulting salt bridge. und.edu Research on monoethanolamine has utilized DFT to study its adsorption on surfaces and its interactions with other molecules, providing insights into its chemical reactivity. researchgate.net The choice of basis sets, like the Pople-style 6-311++G**, is critical for accurately capturing the electronic structure and energetics, especially the dispersion interactions that play a role in the stability of the this compound complex. und.edu
Key Research Findings from DFT Studies on Related Systems:
| System Studied | DFT Functional/Basis Set | Key Findings |
| Unnatural Amino Acids | ωB97XD/6-311++G** | Superior performance in capturing strong dispersion interactions. und.edu |
| Monoethanolamine (MEA) | B3LYP/6–31++G(d,p) | Investigation of stable isomers (transoidal and gauche structures) and their vibrational spectra. mdpi.com |
| Monoethanolamine Adsorption | Periodic DFT | Elucidation of adsorption modes and energies on hydroxylated surfaces. researchgate.net |
These findings on the individual components suggest that DFT is a powerful method for predicting the geometry and stability of the this compound ion pair, as well as for exploring its potential reaction pathways with other molecules.
For even higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data on the electronic structure of molecules.
While computationally more demanding than DFT, ab initio calculations can provide a more precise description of electron correlation effects, which are important for accurately modeling the non-covalent interactions within the this compound salt. For example, ab initio studies on monoethanolamine have been used to compute heats of reaction with high accuracy. nih.gov These methods are also invaluable for validating the results obtained from more computationally efficient DFT methods. Quantum chemical calculations on a range of amino acids have been performed using ab initio methods to determine properties like dipole moments, polarizabilities, and ionization energies. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Interactions
While quantum chemical methods provide a static picture of molecular systems, molecular dynamics (MD) simulations offer a way to study their dynamic evolution over time. This is particularly important for understanding how this compound behaves in a biological environment, such as in solution or interacting with proteins.
Classical MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. The accuracy of an MD simulation is highly dependent on the quality of the force field used. For this compound, a suitable force field would need to accurately represent the bonded and non-bonded interactions of both the N-acetylleucine and monoethanolamine ions.
The development of such a force field would typically involve parameterizing bond lengths, bond angles, dihedral angles, and non-bonded parameters (van der Waals and electrostatic) to reproduce experimental data or high-level quantum chemical calculations. Several well-established force fields exist for amino acids, such as AMBER, CHARMM, and OPLS, which could serve as a starting point for parameterizing N-acetylleucine. researchgate.net Similarly, force fields for small molecules like monoethanolamine have been developed and validated. nih.gov The validation process involves comparing the results of MD simulations using the new force field against experimental data, such as density, heat of vaporization, and radial distribution functions.
A limitation of classical MD is that it cannot describe the breaking and forming of chemical bonds. To study dynamic processes involving chemical reactions, such as proton transfer, ab initio molecular dynamics (AIMD) can be used. In AIMD, the forces on the atoms are calculated "on-the-fly" using quantum chemical methods, typically DFT.
AIMD simulations of the this compound system in an aqueous solution could provide detailed insights into the dynamics of the proton on the ammonium (B1175870) group of monoethanolamine and its exchange with surrounding water molecules. Studies on monoethanolamine solutions have successfully used AIMD to investigate carbamate (B1207046) formation and the role of water in the reaction mechanism. researchgate.net These simulations can reveal the microscopic details of solvent structure around the ions and how it influences their dynamics and interactions. researchgate.net
In Silico Approaches for Predicting Binding Affinity and Molecular Recognition
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. In silico methods provide a powerful and cost-effective way to predict the binding affinity and recognition of small molecules to proteins and other biological targets.
Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. This method involves sampling a large number of possible conformations of the ligand in the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity. For this compound, docking studies could be used to identify potential binding sites on target proteins and to predict the key interactions that stabilize the complex.
More advanced methods for predicting binding affinity include free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). rsc.org These methods combine the snapshots from an MD simulation with continuum solvation models to provide a more accurate estimate of the binding free energy. While computationally intensive, these approaches can provide valuable insights into the thermodynamics of ligand binding and can be used to rank the binding affinities of different molecules. rsc.org Machine learning models are also increasingly being used to predict binding affinities based on the structural and chemical features of the protein-ligand complex. ed.ac.uk
Computational Docking Studies with Hypothesized Biological Targets
Computational docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in investigating its binding affinity and mode of interaction with various hypothesized biological targets. Although the precise molecular targets of acetylleucine are still under investigation, several have been proposed based on its physiological effects, particularly in the treatment of vertigo and other vestibular disorders. These include neurotransmitter receptors, ion channels, and transporters.
Hypothesized targets for acetylleucine that are amenable to docking studies include:
Neurotransmitter Receptors: Receptors such as the glycine (B1666218) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor are crucial for neurotransmission in the central nervous system. Docking simulations could elucidate whether acetylleucine can bind to these receptors and modulate their activity, potentially explaining its effects on neuronal excitability.
Transporter Proteins: It has been suggested that acetylleucine may be a substrate for transporters like the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter 1 (MCT1). Molecular docking could help to visualize the binding pocket of these transporters and predict the key interactions necessary for the transport of acetylleucine across cell membranes.
Enzymes: Branched-chain aminotransferases, which are involved in the metabolism of branched-chain amino acids like leucine (B10760876), are another potential area of investigation. Docking studies could explore if acetylleucine can interact with and possibly modulate the activity of these enzymes.
A typical computational docking workflow involves preparing the three-dimensional structures of both the ligand (acetylleucine) and the receptor (the hypothesized target protein). The ligand is then placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results from such studies, often presented in data tables, would include binding energies and a description of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
| Hypothesized Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Glycine Receptor | Data not available | Data not available | Data not available |
| AMPA Receptor | Data not available | Data not available | Data not available |
| OAT1 Transporter | Data not available | Data not available | Data not available |
| MCT1 Transporter | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as specific computational docking studies on this compound with these targets are not currently published.
Free Energy Perturbation and Steered Molecular Dynamics for Simulating Interaction Dynamics
Beyond static docking, more advanced computational techniques like free energy perturbation (FEP) and steered molecular dynamics (SMD) can provide a deeper understanding of the dynamic interactions between this compound and its biological targets.
Free Energy Perturbation (FEP) is a powerful method for calculating the relative binding free energies of a series of ligands to a common receptor. This technique is particularly useful for predicting how small chemical modifications to a molecule, such as acetylleucine, might affect its binding affinity. FEP simulations involve gradually transforming one molecule into another (e.g., leucine into acetylleucine) in both the solvated state and when bound to the receptor. By calculating the free energy change for these transformations, the difference in binding affinity can be determined with high accuracy. Such calculations are computationally intensive but provide valuable insights for lead optimization in drug discovery.
Steered Molecular Dynamics (SMD) is a simulation technique used to explore the mechanical properties of molecules and to study the pathways of events such as ligand binding and unbinding. In the context of this compound, SMD could be used to simulate the process of it entering the binding site of a receptor or being transported through a channel. In a typical SMD simulation, an external force is applied to the ligand to pull it along a defined path, and the resulting forces and conformational changes are monitored. This allows for the characterization of the energy landscape of the binding/unbinding process and the identification of key intermediate states and potential energy barriers. For instance, SMD simulations could be employed to model the interaction of acetylleucine with a phospholipid bilayer to investigate the hypothesis that it stabilizes neuronal membranes.
While there are no specific published FEP or SMD studies for this compound, these methods represent the forefront of computational biophysics for understanding drug-target interactions and mechanisms of action. Future research employing these techniques will be crucial in elucidating the precise molecular workings of this compound.
Biochemical Roles and Metabolic Pathways Involving Acetylleucine Monoethanolamine and Its Components
Metabolic Fate and Biotransformation of Acetylleucine (B1630630) Monoethanolamine (Preclinical and In Vitro Focus)
The metabolic fate of acetylleucine monoethanolamine is dictated by the individual biotransformation of its two components following dissociation in the aqueous biological environment. Preclinical and in vitro studies indicate that the acetylleucine moiety acts as a prodrug, being enzymatically converted to the essential amino acid L-leucine, while the monoethanolamine moiety serves as a substrate for phospholipid biosynthesis.
The primary enzymatic process in the biotransformation of the acetylleucine component is the hydrolysis of the N-acetyl bond, a reaction known as deacetylation. This cleavage releases L-leucine and acetate. drugbank.com This metabolic conversion is critical, as N-acetyl-L-leucine is essentially a prodrug of L-leucine. nih.govresearchgate.net The hydrolysis is stereospecific, with studies showing that the L-enantiomer is rapidly metabolized, while the D-enantiomer is not, a characteristic consistent with enzymatic catalysis. nih.gov
Enzymes such as aminoacylase (B1246476) I (ACY1), which are ubiquitously expressed, are known to catalyze the deacetylation of N-acetylated amino acids and are likely responsible for this conversion. drugbank.comhmdb.ca In vitro studies using human and mouse tissue fractions have characterized the kinetics of this enzymatic hydrolysis.
Table 1: Michaelis-Menten Kinetics of N-acetyl-L-leucine Deacetylation
| Species | Km (µM) | Vmax (µmol/min/mg protein) | Source |
|---|---|---|---|
| Human | 216 | 6.8 | nih.gov |
| Mouse | 69 | 2.6 | nih.gov |
Acetylation and deacetylation are fundamental post-translational modifications that regulate a vast array of cellular processes, including gene transcription and metabolism. nih.govresearchgate.net The metabolism of acetylleucine is a prime example of this dynamic process.
Leucine (B10760876) Moiety: The deacetylation of N-acetyl-L-leucine to L-leucine is a key metabolic step that allows the amino acid to participate in its physiological roles. nih.gov The reverse reaction, N-acetylation of free L-leucine, can also occur, catalyzed by enzymes like leucine N-acetyltransferase using acetyl-CoA as a donor. hmdb.ca The balance between these opposing enzymatic activities—acetyltransferases and deacetylases—maintains a dynamic equilibrium and can rapidly restore the steady-state levels of acetylated molecules in vivo. nih.govnih.govspringernature.com
Monoethanolamine Moiety: While N-acylated ethanolamines are present in biological systems, the primary metabolic fate of free monoethanolamine is not acetylation but phosphorylation, which channels it into the Kennedy pathway for phospholipid synthesis. wikipedia.orguniprot.org Hydrolysis of N-acylethanolamines is carried out by specific enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), indicating that a deacetylation mechanism for an acetylated form could exist, though it is not considered a primary metabolic route for exogenous monoethanolamine. drugbank.com
Involvement of Monoethanolamine Moiety in Lipid Metabolism and Phospholipid Biosynthesis Pathways
Monoethanolamine, also known as ethanolamine (B43304), is a crucial precursor for the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in mammalian cell membranes. nih.gov This synthesis primarily occurs via the CDP-ethanolamine branch of the Kennedy pathway. cdnsciencepub.comfrontiersin.org
The Kennedy pathway is the main route for producing ethanolamine-derived phospholipids (B1166683). cdnsciencepub.com PE constitutes approximately 15-25% of the total lipids in a cell and is particularly enriched in the inner leaflet of the plasma and mitochondrial membranes. nih.govfrontiersin.org
The synthesis of PE from ethanolamine proceeds in three enzymatic steps:
Phosphorylation: Ethanolamine is phosphorylated to phosphoethanolamine. frontiersin.org
Activation: Phosphoethanolamine reacts with CTP to form CDP-ethanolamine. This is the rate-limiting step of the pathway. frontiersin.org
Condensation: The CDP-ethanolamine is condensed with diacylglycerol (DAG) to yield PE. nih.gov
PE plays essential structural roles in membranes. Its unique cone shape induces negative membrane curvature, which is vital for processes like membrane fusion and fission. frontiersin.orgcreative-proteomics.com It also functions as a lipid chaperone, assisting in the correct folding of certain membrane proteins. nih.gov
The initial and committing step in the biosynthesis of PE via the Kennedy pathway is the phosphorylation of ethanolamine to form O-phosphoethanolamine. wikipedia.orgfrontiersin.org This reaction is catalyzed by ethanolamine kinase (EK), a member of the choline/ethanolamine kinase family. wikipedia.orguniprot.org
These kinases are present in the cytosol of various tissues, including the nerve endings of the rat forebrain. nih.gov The activity of ethanolamine kinase is a critical regulatory point for the flow of ethanolamine into phospholipid synthesis. Studies have determined the kinetic parameters for this enzyme, with the Km value for ethanolamine reported to be 2.2 mM in rat brain cytosol. nih.gov
Table 2: Key Enzymes in the CDP-Ethanolamine Pathway
| Enzyme | Abbreviation | Reaction Catalyzed | Cellular Location | Source |
|---|---|---|---|---|
| Ethanolamine Kinase | EK | Ethanolamine + ATP → O-Phosphoethanolamine + ADP | Cytosol | frontiersin.orgnih.gov |
| CTP:phosphoethanolamine cytidylyltransferase | ECT | O-Phosphoethanolamine + CTP → CDP-ethanolamine + PPi | Cytosol/ER | frontiersin.org |
| 1,2-diacylglycerol ethanolamine phosphotransferase | EPT | CDP-ethanolamine + Diacylglycerol → Phosphatidylethanolamine + CMP | Endoplasmic Reticulum (ER) | nih.gov |
Role of Acetylleucine Moiety in Amino Acid Metabolism and Related Biochemical Processes
The acetylation of the L-leucine moiety profoundly alters its biochemical properties, particularly its transport into cells. Upon deacetylation, the resulting L-leucine integrates into the cellular pool of this essential branched-chain amino acid and participates in its diverse metabolic and regulatory functions. patsnap.comcuresyngap1.org
A key research finding is that acetylation switches the cellular uptake carrier for leucine. While L-leucine is transported by the high-affinity L-type Amino Acid Transporter (LAT1), N-acetyl-L-leucine is not a substrate for this carrier. nih.govresearchgate.net Instead, it is transported into cells by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter 1 (MCT1). nih.govcuresyngap1.orgbiorxiv.org This change in transport mechanism is a critical aspect of its biochemical activity.
Once inside the cell and deacetylated to L-leucine, it performs several vital roles:
Protein Synthesis: As an essential amino acid, leucine is a fundamental building block for protein synthesis. patsnap.com
Energy Metabolism: Leucine can be metabolized to provide an alternative source of energy and has been shown to improve glucose metabolism. curesyngap1.orgnih.gov It can influence the activity of key metabolic enzymes like pyruvate (B1213749) dehydrogenase (PDH). nih.gov
Regulatory Functions: L-leucine is a significant signaling molecule, most notably as an activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth and proliferation. nih.govresearchgate.net Interestingly, preclinical evidence suggests that N-acetyl-leucine may initially inhibit mTORC1, promoting autophagy, while its metabolite, L-leucine, subsequently activates it, creating a self-limiting regulatory loop. curesyngap1.org
Interactions with Branched-Chain Amino Acid Metabolism and Formation of N-Acetylated Metabolites
Acetylleucine is the N-acetylated derivative of L-leucine, an essential branched-chain amino acid (BCAA). The metabolism of BCAAs—leucine, isoleucine, and valine—is a critical process for protein structure and energy homeostasis. researchgate.netnih.govnilssonlab.se The catabolic pathway for all three BCAAs begins with two common enzymatic steps. The first is a reversible transamination reaction catalyzed by branched-chain amino acid transaminase (BCAT), which converts the BCAAs into their respective branched-chain α-keto acids (BCKAs). researchgate.netnih.gov Leucine, for instance, is converted to α-ketoisocaproate (KIC). researchgate.net The second step is the irreversible oxidative decarboxylation of the BCKAs, a reaction carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nilssonlab.se
N-acetylated amino acids (N-AcAA) are a class of metabolites found endogenously in biological systems, including human plasma and urine. mdpi.complos.org Their formation can occur through various enzymatic and non-enzymatic pathways. mdpi.com Transferases can catalyze the acetylation of amino acids, and these N-AcAA conjugates are observed to be elevated in certain inherited metabolic diseases, such as maple syrup urine disease (MSUD), which is characterized by defects in the BCKDH complex. mdpi.combiorxiv.org N-acetylated metabolites are involved in diverse biological functions, including the regulation of the urea (B33335) cycle and protein degradation. mdpi.combiorxiv.org Acetylleucine, as an N-acetylated form of leucine, is thus situated at the intersection of BCAA catabolism and the broader pathways of N-acetylated metabolite formation.
| Step | Enzyme | Substrate(s) | Product(s) | Significance |
|---|---|---|---|---|
| 1. Transamination | Branched-Chain Amino Acid Transaminase (BCAT) | Leucine, Isoleucine, Valine | α-Ketoisocaproate (KIC), α-Keto-β-methylvalerate, α-Ketoisovalerate | Reversible first step in BCAA catabolism, producing α-keto acids. researchgate.netnih.gov |
| 2. Oxidative Decarboxylation | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Branched-Chain α-Keto Acids (BCKAs) | Acyl-CoA derivatives (e.g., Isovaleryl-CoA from KIC) | Irreversible, rate-limiting step; defects lead to metabolic disorders like MSUD. nilssonlab.se |
| N-Acetylation | N-acetyltransferases (proposed) | L-Leucine, Acetyl-CoA | N-Acetylleucine | Forms an N-acetylated amino acid derivative with distinct biochemical properties. mdpi.com |
Modulation of Protein Synthesis, Degradation, and Related Cellular Signaling Pathways
The BCAA leucine is a well-established signaling molecule that potently stimulates protein synthesis. curesyngap1.orgscience.govnih.gov It primarily exerts this effect through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. nih.govbohrium.com The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, responding to cues such as growth factors, energy status, and amino acid availability. nih.gov Leucine's activation of mTORC1 leads to the phosphorylation of downstream targets like the ribosomal protein S6 kinase (p70S6K), which in turn promotes mRNA translation and protein synthesis. science.govnih.gov
Conversely, research indicates that the acetylated form, N-acetylleucine, may exert a contrasting modulatory effect on this same pathway. Studies using N-acetylleucine amide, a derivative, have shown that it can inhibit amino acid-mTOR signaling. biorxiv.orgnih.gov This inhibition leads to a G1 phase cell cycle arrest and prevents the activation of p70S6K, effects that are similar to the mTOR inhibitor rapamycin. biorxiv.orgnih.gov This suggests that while the precursor amino acid, leucine, is a strong promoter of mTOR-dependent protein synthesis, its N-acetylated derivative may function as a negative regulator, potentially influencing processes like autophagy, which is suppressed by mTORC1 activation. ox.ac.uk
| Molecule | Effect on mTORC1 | Downstream Consequence | Reference |
|---|---|---|---|
| L-Leucine | Activation | Stimulates protein synthesis and cell growth via p70S6K phosphorylation. | curesyngap1.orgnih.gov |
| N-Acetylleucine / Derivatives | Inhibition | Inhibits p70S6K activation, leading to cell cycle arrest; may promote autophagy. | biorxiv.orgnih.govox.ac.uk |
Participation of this compound Components in Cellular Redox Systems and Antioxidant Mechanisms
Cellular redox homeostasis is maintained by a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. wikipedia.orgfrontiersin.org These systems include enzymatic components like glutathione (B108866) peroxidase and non-enzymatic antioxidants. wikipedia.orgnih.gov Oxidative stress, resulting from an imbalance, can lead to cellular damage and is implicated in numerous pathological conditions. researchtrends.net
Acetylleucine has been shown to possess antioxidant properties that contribute to its neuroprotective effects. researchtrends.net It helps to mitigate oxidative damage by scavenging free radicals and supporting endogenous antioxidant defenses. researchtrends.net One potential mechanism of action for its L-enantiomer (acetyl-L-leucine) involves the modulation of glucose and antioxidant metabolism. Specifically, in preclinical models of Niemann-Pick disease type C, acetyl-dl-leucine was found to increase the levels of active (dephosphorylated) pyruvate dehydrogenase (PDH). The PDH complex is a critical enzyme that links glycolysis to the TCA cycle. By enhancing its activity, acetylleucine may shift glucose metabolism toward the TCA cycle, which generates NADH, a key reducing equivalent used by cellular antioxidant systems.
| Observed Effect | Proposed Mechanism | Potential Outcome | Reference |
|---|---|---|---|
| Neuroprotection | Exhibits direct antioxidant properties. | Mitigates oxidative damage and reduces neuronal cell death. | researchtrends.net |
| Metabolic Shift | Increases the active form of the Pyruvate Dehydrogenase (PDH) complex. | Shifts glucose metabolism towards the TCA cycle, potentially boosting cellular energy and antioxidant capacity. |
Investigations into the Occurrence and Distribution of this compound and its Precursors in Diverse Biological Systems (eukaryotic, plant, microbial)
The precursors of acetylleucine—leucine and acetyl-CoA—are ubiquitous across all domains of life. Leucine is one of the twenty proteinogenic amino acids, and acetyl-CoA is a central hub in cellular metabolism. The occurrence of N-acetylleucine itself, however, varies.
Eukaryotic Systems: N-acetylated amino acids, including N-acetylleucine, are known to be endogenously synthesized in mammals. mdpi.com They are detectable in biological fluids and tissues such as plasma, brain, and muscle. mdpi.com Their presence may result from the degradation of N-terminally acetylated proteins, a highly common post-translational modification that affects a vast majority of proteins in humans. mdpi.com Elevated levels of N-acetylleucine and N-acetylisoleucine have also been identified in the hair of diabetic patients, suggesting a link to metabolic dysregulation. nih.gov
Microbial Systems: In prokaryotes, N-terminal protein acetylation is far less common than in eukaryotes. However, bacteria possess Gcn5-related N-acetyltransferases (GNATs) that catalyze the acetylation of various molecules, including amino acids. This process is often associated with specific functions such as antibiotic resistance or the biosynthesis of certain compounds. While the enzymatic machinery exists, the widespread distribution of free N-acetylleucine as a common metabolite in bacteria is not well-documented.
Plant Systems: The study of N-acetylated amino acids in plants is an emerging area. While specific data on the natural occurrence of N-acetylleucine is limited, plants are known to produce other forms of N-acylated amino acids. For example, N-acyl-L-glutamine has been identified as a signaling molecule involved in plant defense against herbivores, indicating that plants possess pathways for the synthesis and use of such compounds. plos.org
| Biological System | Leucine & Acetyl-CoA (Precursors) | N-Acetylleucine (End Product) | Reference |
|---|---|---|---|
| Eukaryotes (e.g., Mammals) | Ubiquitous | Detected endogenously in plasma, tissues, and hair; linked to protein turnover and metabolic state. | nih.govmdpi.com |
| Microbes (e.g., Bacteria) | Ubiquitous | Formation is possible via N-acetyltransferases, but its general occurrence as a free metabolite appears rare. | |
| Plants | Ubiquitous | Data is limited, though other N-acylated amino acids are known to exist and function as signaling molecules. | plos.org |
Mechanistic Investigations in Preclinical Biological Systems in Vitro and in Vivo Models, Excluding Clinical Outcomes
In Vitro Studies on Cellular and Subcellular Mechanistic Responses to Acetylleucine (B1630630) Monoethanolamine
In vitro electrophysiological studies on brainstem slices and isolated whole brains from guinea pigs have provided critical insights into the mechanism of action of acetyl-DL-leucine on central vestibular neurons. These investigations revealed that the compound's effect is not uniform but is contingent upon the initial resting membrane potential of the individual neuron. nih.govcuresyngap1.org
Intracellular recordings from medial vestibular nucleus (MVN) neurons demonstrated that acetyl-DL-leucine exerts a dual action: it excites neurons that are abnormally hyperpolarized and inhibits those that are abnormally depolarized. nih.govcuresyngap1.org Neurons that were excited by the application of acetyl-DL-leucine were found to be significantly hyperpolarized in their resting state compared to cells that were non-responsive. nih.gov Conversely, neurons that were inhibited by the compound tended to have higher than normal membrane potentials. nih.gov
The overarching effect of these actions is the restoration of the neuronal membrane potential towards a mean value of approximately -65 to -60 mV. nih.govcuresyngap1.org This normalizing action on pathologically altered neuronal excitability is believed to be a key mechanism for its effects on the vestibular system. nih.govcuresyngap1.org In vestibular networks rendered asymmetric by a prior labyrinthectomy in the animal model, acetyl-DL-leucine reduced this asymmetry by decreasing the activity of the abnormally depolarized neurons on the hyperactive side. nih.gov
Table 1: In Vitro Effects of Acetyl-DL-leucine on Medial Vestibular Nucleus (MVN) Neurons This table summarizes the findings from intracellular recordings in guinea pig brainstem slices.
| Initial Neuronal State | Effect of Acetyl-DL-leucine | Resulting Membrane Potential |
| Abnormally Hyperpolarized | Excitation | Normalized towards -65 to -60 mV |
| Normal Resting Potential | Moderate or no effect | No significant change |
| Abnormally Depolarized | Inhibition | Normalized towards -65 to -60 mV |
| Asymmetric Network Activity | Reduction of hyperactivity | Reduced asymmetry in the network |
The direct in vitro effects of acetylleucine on specific cellular signaling pathways, such as the autophagy-proteasome system, are an emerging area of research. Studies on the parent amino acid, L-leucine, have shown it can inhibit proteolysis in skeletal muscle cell cultures, partly through the ATP-ubiquitin-dependent proteolytic pathway. nih.gov Leucine (B10760876) is also a known regulator of autophagy, a major cellular degradation pathway, primarily through its metabolite acetyl-coenzyme A (AcCoA), which can activate the mTORC1 complex, a negative regulator of autophagy. researchgate.netcam.ac.ukcam.ac.uk
While direct evidence for acetylleucine is less extensive, studies in non-neuronal cell models of Niemann-Pick disease type C (NPC), a lysosomal storage disorder, provide relevant insights. Treatment of NPC fibroblasts with N-acetyl-L-leucine and N-acetyl-DL-leucine was shown to reduce the relative lysosomal volume. nih.govbiorxiv.org This suggests a potential role in modulating cellular clearance pathways linked to lysosomal function. nih.govbiorxiv.org Further research in a mouse model of traumatic brain injury indicated that N-acetyl-L-leucine treatment could partially restore autophagy flux, which is often disrupted after injury. nih.govresearchgate.net This has led to the hypothesis that acetylleucine may upregulate autophagy by inhibiting the mTOR pathway, thereby enhancing both the initiation of autophagy and lysosomal biogenesis. nih.gov
Acetylleucine has been shown to possess antioxidant properties that contribute to its neuroprotective effects. researchgate.net Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a common pathway leading to neuronal damage. researchgate.netnih.gov In vitro studies using Chinese Hamster Ovary (CHO) cells, a model for NPC1, demonstrated that acetyl-DL-leucine and its individual enantiomers could normalize MitoSOX staining. nih.gov MitoSOX is a fluorescent probe that specifically detects mitochondrial superoxide, a major type of ROS. The normalization of this signal indicates a significant reduction in mitochondrial oxidative stress within the cells. nih.gov This finding points to a direct cellular mechanism where acetylleucine enhances antioxidant defenses, specifically by mitigating mitochondrial ROS production. nih.govresearchgate.net
In Vivo Preclinical Studies in Animal and Plant Models (Focus on Underlying Mechanisms)
In vivo studies using animal models of vestibular dysfunction have corroborated and expanded upon the in vitro findings. In guinea pigs and rats subjected to unilateral labyrinthectomy (UL), a procedure that creates an acute vestibular imbalance, treatment with acetyl-DL-leucine or its L-enantiomer has been shown to accelerate the process of vestibular compensation. nih.govcuresyngap1.orgplos.org This compensation is a natural process of central nervous system adaptation to peripheral vestibular lesions.
A key study in a rat model of UL utilized μPET imaging to measure regional cerebral glucose metabolism (rCGM) and pinpoint the sites of action. The results demonstrated that the pharmacologically active enantiomer is N-acetyl-L-leucine, which, unlike the D-enantiomer, significantly accelerated postural compensation. plos.org Mechanistically, N-acetyl-L-leucine treatment led to a significant increase in rCGM in the vestibulocerebellum and a concurrent decrease in the posterolateral thalamus. plos.org This suggests that acetylleucine facilitates vestibular recovery by modulating neuronal activity within a specific cortico-thalamic-cerebellar network. plos.org
Furthermore, in a mouse model of the neurodegenerative lysosomal storage disorder Niemann-Pick disease type C1 (Npc1−/−), pre-symptomatic treatment with acetyl-L-leucine (but not acetyl-D-leucine) was found to delay disease progression, improve motor function, and extend lifespan, indicating a neuroprotective effect. biorxiv.orgnih.gov Pharmacokinetic studies have confirmed that both enantiomers can cross the blood-brain barrier. nih.gov
Preclinical in vivo studies have identified the modulation of cellular metabolism as a potential mechanism of action for acetylleucine. biorxiv.orgnih.gov In the Npc1−/− mouse model, altered glucose and antioxidant metabolism were implicated as key factors in the neuroprotective effects of the L-enantiomer. biorxiv.orgnih.gov Analysis of the cerebellum from these mice revealed that treatment with acetyl-leucine significantly increased the protein levels of the E1 alpha subunit of the pyruvate (B1213749) dehydrogenase complex. nih.gov This enzyme is a critical gatekeeper for the entry of pyruvate into the tricarboxylic acid (TCA) cycle, and its upregulation suggests a significant modulation of glucose metabolism. nih.gov
The most direct evidence for metabolic modulation comes from μPET imaging studies in rats following unilateral labyrinthectomy. plos.org These experiments provided a functional readout of metabolic activity in different brain regions.
Table 2: In Vivo Effects of N-acetyl-L-leucine on Regional Cerebral Glucose Metabolism (rCGM) in Rats Post-Unilateral Labyrinthectomy This table summarizes significant rCGM changes observed via μPET imaging after treatment with N-acetyl-L-leucine compared to sham treatment.
| Brain Region | Observed Change in rCGM | Implied Mechanistic Role |
| Vestibulocerebellum | Significant Increase | Activation of a key area for vestibular processing and compensation |
| Posterolateral Thalamus | Significant Decrease | Deactivation of a thalamic area involved in processing vestibular information |
| Subthalamic Region | Significant Decrease | Modulation of basal ganglia circuits connected to the vestibular system |
These findings demonstrate that N-acetyl-L-leucine induces specific and localized changes in brain energy metabolism, which are tightly linked to its therapeutic effect in restoring vestibular function. plos.org
No Scientific Data Available on the Molecular Mechanisms of Acetylleucine Monoethanolamine on Plant Root Growth and Redox Status
A thorough review of scientific literature reveals a significant gap in the understanding of how this compound impacts the physiological processes of plants. Specifically, no research data or mechanistic studies could be identified that investigate its effects on plant root growth and redox status.
While the user's request specified a detailed article on the molecular mechanisms of this compound in plants, extensive searches for relevant studies yielded no results. This indicates that the scientific community has not yet published research on this particular compound's interaction with plant biological systems.
For context, related compounds have been studied in plant science. For instance, N-acetylcysteine (NAC), another acetylated amino acid, has been shown to mitigate oxidative stress and improve root growth in certain plants. Additionally, the parent amino acid, leucine, has been investigated for its role in plant stress tolerance and development. However, these findings cannot be extrapolated to this compound, as the addition of the acetyl group and the formation of a monoethanolamine salt create a distinct chemical entity with potentially unique biological activities.
Due to the complete absence of scientific evidence, it is not possible to provide an article on the molecular mechanisms, including any data tables or detailed research findings, as requested. The field of plant science has yet to explore the potential effects of this compound on root architecture, cellular signaling, or the management of oxidative stress in plants.
Degradation Pathways and Stability Studies of Acetylleucine Monoethanolamine
Mechanisms of Thermal Degradation of Acetylleucine (B1630630) Monoethanolamine
Thermal degradation of monoethanolamine typically occurs at elevated temperatures, such as those found in industrial applications like carbon dioxide capture. ku.ac.ae Studies on MEA have shown a significant reduction in its concentration when subjected to temperatures around 160°C for extended periods. researchgate.net One study reported a 95% reduction in monoethanolamine concentration after 8 weeks at this temperature. researchgate.net The rate of thermal degradation is also influenced by the presence of carbon dioxide, with a higher CO2 loading leading to increased MEA loss. researchgate.net
The reaction between amines and carbon dioxide is a key step in understanding the thermal degradation of monoethanolamine in relevant environments. This reaction leads to the formation of carbamic acid and carbamates. researchgate.netnih.gov Carbamic acid (H2NCOOH) is an unstable compound formed from the reaction of an amine with carbon dioxide. wikipedia.org In aqueous solutions of monoethanolamine, a detailed molecular reaction mechanism for carbamate (B1207046) formation has been proposed, involving parallel, reversible reactions of the free amine with dissolved CO2, carbonic acid, and bicarbonate ions. nih.gov The decomposition of these carbamate species, particularly at elevated temperatures, is a crucial aspect of the thermal degradation pathway. datapdf.com The hydrolysis of carbamate can lead to the formation of bicarbonate and the regeneration of the free amine, though alternative pathways involving the formation of carbamic acid as an intermediate have also been proposed. nih.gov
Under thermal stress, particularly in the presence of CO2, monoethanolamine can undergo cyclization reactions to form various degradation products. Among the major products identified are 2-Oxazolidone and 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA). researchgate.netacs.org The formation of these cyclic compounds is a significant pathway for amine loss. researchgate.net The proposed mechanism often starts with the formation of a carbamate, which can then condense to form 2-oxazolidone. datapdf.com This oxazolidone can further react with another molecule of monoethanolamine to produce 1-(2-hydroxyethyl)-2-imidazolidinone. datapdf.comcardiff.ac.uk HEIA has been noted as one of the more stable thermal degradation products. acs.org Other identified thermal degradation products include N-(2-hydroxyethyl)-ethylenediamine (HEEDA). ku.ac.aeresearchgate.net
Table 1: Major Thermal Degradation Products of Monoethanolamine
| Degradation Product | Common Abbreviation | Formation Pathway |
|---|---|---|
| 2-Oxazolidone | OZD | Condensation of MEA carbamate. datapdf.com |
| 1-(2-hydroxyethyl)-2-imidazolidinone | HEIA | Reaction of 2-oxazolidone with MEA. datapdf.comcardiff.ac.uk |
Pathways of Oxidative Degradation and Identification of Radical Intermediates
The oxidative degradation of monoethanolamine is another critical pathway, often catalyzed by the presence of dissolved metals such as iron and copper. acs.orgacs.org This process is particularly relevant in environments where the amine solution is exposed to oxygen. whiterose.ac.ukchemrxiv.org The degradation is understood to proceed through a free radical mechanism. acs.orgresearchgate.net
The initiation of oxidative degradation often involves the formation of an aminium radical through electron abstraction from the nitrogen atom by a reactive free radical. researchgate.net This aminium radical can then be deprotonated to form an imine radical, which can subsequently hydrolyze to produce an aldehyde and ammonia (B1221849). researchgate.net Quantum chemical calculations have been used to investigate the H-abstraction reaction of MEA with the hydroxyl radical (·OH), a key step in atmospheric transformation. nih.gov These studies indicate the formation of different MEA-radicals, NH2CH2·CHOH (MEA-β) and NH2·CHCH2OH (MEA-α), which can then react with oxygen to form various degradation products. nih.gov The presence of iron, particularly Fe2+, has been shown to significantly increase the rate of oxidation. acs.orgosti.gov
Table 2: Key Species in the Oxidative Degradation of Monoethanolamine
| Species | Role |
|---|---|
| Hydroxyl Radical (·OH) | Initiates H-abstraction from MEA. nih.gov |
| Aminium Radical | Intermediate formed by electron abstraction. researchgate.net |
| Imine Radical | Formed from deprotonation of the aminium radical. researchgate.net |
Hydrolytic Stability of Acetylleucine Monoethanolamine under Varied Environmental Conditions
Integrated Computational and Experimental Approaches for Understanding Degradation Product Formation
A combination of computational modeling and experimental studies has been crucial in elucidating the complex degradation pathways of monoethanolamine. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of both oxidative and thermal degradation. whiterose.ac.uk These computational methods allow for the exploration of reaction mechanisms, the identification of intermediates, and the calculation of reaction kinetics that may be difficult to measure experimentally. nih.gov
Experimentally, various analytical techniques are used to identify and quantify degradation products. These include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). acs.org Kinetic models have been developed based on experimental data to predict the rate of thermal degradation of MEA and the formation of its major degradation products as a function of time, temperature, and CO2 loading. acs.org These integrated approaches provide a more comprehensive understanding of the degradation processes, which is essential for developing strategies to mitigate solvent degradation. researchgate.net
Future Directions in Acetylleucine Monoethanolamine Research
Development of Advanced Multiscale Modeling Approaches for Integrated Mechanistic Understanding
A significant challenge in acetylleucine (B1630630) research is to connect its molecular actions to the observed systemic and clinical outcomes. The current understanding points to a variety of mechanisms, including the modulation of neuronal membrane potential, effects on glucose metabolism, and influence on autophagy. patsnap.comnnpdf.orgcuresyngap1.org Advanced multiscale modeling presents a powerful future direction for integrating these disparate findings into a cohesive mechanistic framework.
Future computational models could bridge several biological scales:
Molecular Level: Simulating the docking and interaction of acetylleucine enantiomers with their identified membrane transporters, such as the monocarboxylate transporter 1 (MCT1) and organic anion transporters (OAT1, OAT3). curesyngap1.orgnih.gov This can help elucidate the structural basis for transport kinetics and stereoselectivity.
Cellular Level: Modeling how altered intracellular concentrations of acetylleucine and its metabolite, L-leucine, impact cellular processes like energy metabolism, lysosomal function, and autophagy. nnpdf.orgnih.gov This could predict cellular responses in different neuronal and glial cell types.
Network and Systems Level: Developing models of neuronal circuits, particularly in the cerebellum and vestibular nuclei, to simulate how changes in individual neuron excitability—potentially stabilized by acetylleucine—translate to improved motor coordination and balance at the systems level. patsnap.comcuresyngap1.org
By integrating experimental data into these comprehensive models, researchers can generate testable hypotheses, predict drug responses, and identify novel therapeutic targets within the pathways modulated by acetylleucine monoethanolamine.
Exploration of Novel Biochemical and Physiological Roles Beyond Currently Identified Paradigms
Initial research focused on acetylleucine's role in treating vertigo and, more recently, its benefits in rare lysosomal storage disorders like Niemann-Pick disease type C (NPC) and GM2 gangliosidoses. nih.govnih.gov However, emerging evidence suggests its physiological influence is much broader, opening avenues for future exploration into new therapeutic applications.
Key areas for future investigation include:
Neuroinflammation and Oxidative Stress: Acetylleucine has been shown to possess neuroprotective and anti-inflammatory properties. nnpdf.orgcuresyngap1.org Future studies could systematically investigate its efficacy in a wider range of neurodegenerative conditions where neuroinflammation is a key pathological feature. nnpdf.org
Metabolic Neuropathologies: The compound's ability to normalize glucose and glutamate (B1630785) metabolism in the brain could be pivotal. nnpdf.orgcuresyngap1.org This warrants exploration in other neurological disorders characterized by dysfunctional energy metabolism.
Autophagy Regulation: The upregulation of autophagy, a cellular recycling process, is another identified mechanism of action. curesyngap1.org This could be highly relevant for diseases involving the accumulation of misfolded proteins or damaged organelles.
Broader Neurological Applications: Preliminary case studies have suggested potential benefits in conditions like migraine and restless legs syndrome, indicating that its mechanism may address more fundamental aspects of neuronal dysregulation. nih.govcuresyngap1.org
Systematic preclinical and clinical investigation into these areas could significantly expand the therapeutic landscape for this compound.
Design and Implementation of Advanced Analytical Tools for In Situ and Real-Time Monitoring of this compound Dynamics
Understanding the pharmacokinetics and pharmacodynamics of acetylleucine is crucial for optimizing its therapeutic use. While methods like liquid chromatography and mass spectroscopy have been used to track its metabolism, future research will require more sophisticated tools to monitor its action in real-time and within specific tissues. nih.gov
Prospective advancements in analytical tools include:
Positron Emission Tomography (PET) Tracers: The development of a radiolabeled version of N-acetyl-L-leucine could enable non-invasive, real-time imaging of its uptake, distribution, and target engagement within the human brain. This would provide invaluable information on how the compound reaches and acts upon specific brain regions like the cerebellum.
Novel Biosensors: Designing fluorescent or electrochemical biosensors for acetylleucine and its metabolites could allow for in situ monitoring within brain tissue slices or advanced cell culture models (e.g., brain organoids). This would offer unprecedented spatial and temporal resolution of its cellular uptake and subsequent metabolic effects.
Advanced Mass Spectrometry Imaging: This technique could be employed to map the distribution of acetylleucine and its downstream metabolic products within different brain structures, providing a detailed picture of its regional biochemical impact.
These advanced tools will be instrumental in building a more complete understanding of the compound's journey and action within the body, from administration to cellular effect.
In-depth Investigation of Stereoselective Interactions and their Molecular and Biological Implications
A critical aspect of acetylleucine pharmacology is the difference between its stereoisomers. Research has increasingly demonstrated that N-acetyl-L-leucine is the primary active enantiomer responsible for the therapeutic and neuroprotective effects, while N-acetyl-D-leucine is significantly less effective or inactive. nnpdf.orgbiorxiv.orgresearchgate.net
Future research must focus on the molecular underpinnings of this stereoselectivity. Key questions to be addressed include:
Differential Transport: While both enantiomers are transported by MCT1, they exhibit different transport kinetics. nih.gov A deeper investigation using structural biology techniques like cryo-electron microscopy could reveal how each enantiomer binds to the transporter, explaining these kinetic differences.
Metabolic Fate: A crucial finding is that only the L-enantiomer appears to be metabolized to L-leucine inside cells. nih.gov The metabolic pathway of the D-enantiomer remains to be fully elucidated and could explain its lack of efficacy.
Target Engagement: It is essential to determine if the downstream therapeutic effects, such as lysosomal volume reduction and neuroprotection, are solely attributable to the L-enantiomer and its metabolite, L-leucine. biorxiv.orgbiorxiv.org
A thorough understanding of these stereoselective interactions is not only fundamentally important but also has significant practical implications for the development of more refined and potent therapeutics based on the active L-enantiomer.
| Property | N-acetyl-L-leucine | N-acetyl-D-leucine |
|---|---|---|
| Therapeutic Activity | Considered the active, neuroprotective enantiomer. nnpdf.orgresearchgate.net | Largely ineffective or significantly less effective. nnpdf.orgbiorxiv.org |
| Effect on Lysosomal Volume (NPC Cells) | Effectively reduces relative lysosomal volume. biorxiv.orgbiorxiv.org | No statistically significant effect. biorxiv.org |
| Transport via MCT1 | Substrate with a reported Km of 3.0 mM. nih.gov | Substrate with a reported Km of 1.0 mM. nih.gov |
| Metabolism to Leucine (B10760876) | Metabolized intracellularly to L-leucine. nih.gov | Not observed to be metabolized to leucine. nih.gov |
| Effect on Lifespan (NPC Mouse Model) | Extended lifespan when administered pre-symptomatically. researchgate.net | Did not extend lifespan. researchgate.net |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
